5-Bromo-2'-deoxy-6-hydroxy-5-methylcytidine
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Overview
Description
5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside that is a component of RNA. The compound is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 5-position of the cytidine base. This unique structure imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine typically involves multiple steps, starting from commercially available nucleosides. The key steps include:
Industrial Production Methods
Industrial production of 5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 6-position can participate in oxidation and reduction reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the glycosidic bond.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Commonly used for hydroxylation reactions.
Methyl Iodide: Utilized for methylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted nucleosides, oxidized derivatives, and hydrolyzed fragments .
Scientific Research Applications
5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by:
Inhibition of DNA and RNA Synthesis: The presence of the bromine atom and hydroxyl group can interfere with the enzymatic processes involved in nucleic acid synthesis.
Induction of Mutations: The compound can cause base-pairing errors during DNA replication, leading to mutations.
Activation of DNA Repair Pathways: The incorporation of the compound can trigger cellular DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog used in similar applications.
5-Iodo-2’-deoxyuridine: An iodinated analog with antiviral properties.
5-Fluoro-2’-deoxyuridine: A fluorinated analog used in cancer therapy.
Uniqueness
5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine is unique due to the presence of both a bromine atom and a hydroxyl group, which impart distinct chemical reactivity and biological activity compared to other nucleoside analogs .
Properties
Molecular Formula |
C10H16BrN3O5 |
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Molecular Weight |
338.16 g/mol |
IUPAC Name |
(4R,5S)-6-amino-5-bromo-4-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4H-pyrimidin-2-one |
InChI |
InChI=1S/C10H16BrN3O5/c1-10(11)7(12)13-9(18)14(8(10)17)6-2-4(16)5(3-15)19-6/h4-6,8,15-17H,2-3H2,1H3,(H2,12,13,18)/t4-,5+,6+,8+,10-/m0/s1 |
InChI Key |
YITZCZFOSGQIGA-FZCTVIHWSA-N |
Isomeric SMILES |
C[C@]1([C@H](N(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O)O)Br |
Canonical SMILES |
CC1(C(N(C(=O)N=C1N)C2CC(C(O2)CO)O)O)Br |
Origin of Product |
United States |
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